![molecular formula C24H24N2O3 B392714 N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE](/img/structure/B392714.png)
N'-[(1E)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is known for its versatility in chemical reactions and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide typically involves the condensation of 6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene with 2-(1-naphthyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the final product.
化学反应分析
Types of Reactions
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenylidene oxides, while reduction can produce hydrazine derivatives.
科学研究应用
N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with target molecules, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
相似化合物的比较
Similar Compounds
- N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-phenyl)acetohydrazide
- N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-benzyl)acetohydrazide
Uniqueness
Compared to similar compounds, N’-(6,7-dimethoxy-3,4-dihydro-1(2H)-naphthalenylidene)-2-(1-naphthyl)acetohydrazide may exhibit unique properties due to the presence of the naphthyl group, which can influence its chemical reactivity and biological activity. Its specific structural features may also contribute to its distinct applications and effectiveness in various fields.
属性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5g/mol |
IUPAC 名称 |
N-[(E)-(6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H24N2O3/c1-28-22-13-17-10-6-12-21(20(17)15-23(22)29-2)25-26-24(27)14-18-9-5-8-16-7-3-4-11-19(16)18/h3-5,7-9,11,13,15H,6,10,12,14H2,1-2H3,(H,26,27)/b25-21+ |
InChI 键 |
VXUPTPVKAJWYJR-NJNXFGOHSA-N |
手性 SMILES |
COC1=C(C=C\2C(=C1)CCC/C2=N\NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
SMILES |
COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
规范 SMILES |
COC1=C(C=C2C(=C1)CCCC2=NNC(=O)CC3=CC=CC4=CC=CC=C43)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
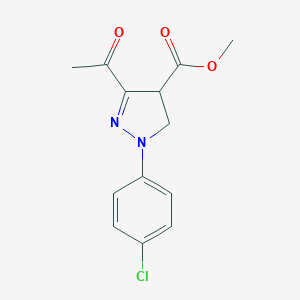
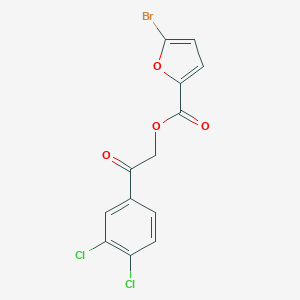
METHYL]PYRIDINE](/img/structure/B392636.png)
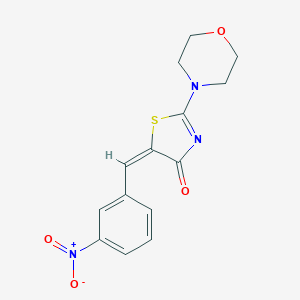
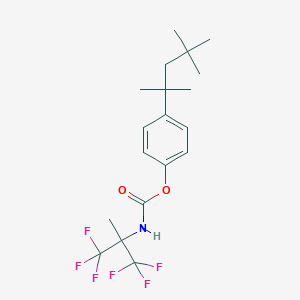
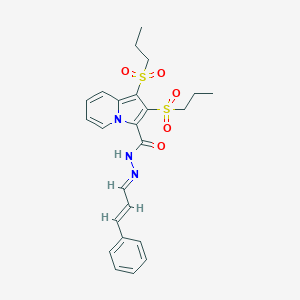
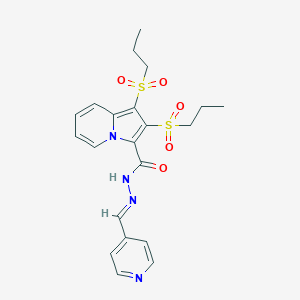


![2-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392651.png)
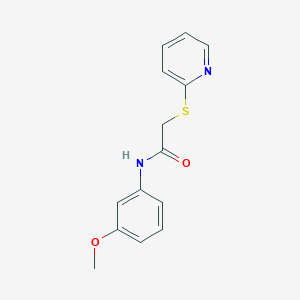
![3,6-diamino-N-(2-bromophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392655.png)
![N'-[(E)-(3-iodophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B392657.png)
